1-(4-Chlorobutyl)-4-fluorobenzene
Description
Contextualization within Halogenated Organic Compounds Research
Halogenated organic compounds (HOCs) are a broad class of chemicals that have been manufactured and utilized for over a century in various applications, including as pesticides, flame retardants, and industrial solvents. epa.gov Their defining characteristic is the presence of one or more halogen atoms (F, Cl, Br, I). The stability of the carbon-halogen bond often leads to environmental persistence, making HOCs a subject of significant ecological study. nih.gov
1-(4-Chlorobutyl)-4-fluorobenzene is a specific type of HOC that contains both chlorine and fluorine. The incorporation of fluorine into organic molecules is a major strategy in medicinal chemistry. nih.gov Fluorine, being the most electronegative element, can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity (its ability to dissolve in fats), and binding affinity to biological targets. nih.gov The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. In this compound, the fluorine atom on the benzene (B151609) ring enhances the molecule's stability and modifies its electronic character. Conversely, the chlorine atom at the end of the butyl chain serves as an excellent leaving group, making the butyl group reactive for nucleophilic substitution reactions. This duality—a stable, electronically-modified aromatic part and a reactive aliphatic part—is what makes it a valuable entity in the field of HOCs.
Significance as a Synthetic Intermediate in Advanced Organic Synthesis
The primary significance of this compound and its close chemical relatives lies in their role as key building blocks in multi-step organic synthesis, particularly for producing pharmacologically active compounds. The reactive chlorobutyl group allows for the straightforward attachment of this entire molecular fragment to other molecules, a process known as alkylation.
A prominent example is found in the synthesis of Haloperidol (B65202), a potent antipsychotic medication. nih.govnih.gov While Haloperidol itself is synthesized from the related ketone, 4-chloro-4'-fluorobutyrophenone (B134399), the reaction demonstrates the critical role of the 4-chlorobutyrophenone (B1345740) moiety. In the synthesis, this intermediate is used to alkylate the nitrogen atom of 4-(4-chlorophenyl)-4-hydroxypiperidine. google.comgoogle.comsigmaaldrich.com The 4-fluorophenylbutyl portion of the molecule is essential for its biological activity. The reduction of the ketone in 4-chloro-4'-fluorobutyrophenone would yield this compound, which represents the core hydrocarbon skeleton of this crucial building block.
The utility of this compound is therefore as a precursor that enables the introduction of the 4-fluorophenylbutyl group into a target molecule. This modular approach is fundamental to modern medicinal chemistry, allowing for the systematic synthesis of libraries of related compounds for drug discovery and optimization.
Table 2: Example of a Related Intermediate in Pharmaceutical Synthesis
| Target Molecule | Key Intermediate | Reactant | Reaction Type | Reference |
|---|
Historical Overview of Related Fluorinated and Chlorinated Aromatic Compounds in Chemical Research
The history of organofluorine chemistry began even before the isolation of elemental fluorine. lookchem.com Early methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction developed in 1927, were foundational. google.com The industrial-scale synthesis of fluoroaromatics was later advanced by the halogen exchange (Halex) process, where chlorine atoms on an aromatic ring are replaced by fluorine using potassium fluoride (B91410). google.com
Simultaneously, methods for creating chlorinated alkylbenzene compounds were being developed. The Friedel-Crafts reaction, a cornerstone of organic chemistry, was adapted to synthesize chlorobutyl-benzene compounds by reacting dichlorobutanes with benzene in the presence of a catalyst like aluminum chloride. google.com This historical work established the fundamental chemistry for creating molecules with both chlorinated alkyl chains and aromatic rings.
The discovery of the therapeutic effects of butyrophenones, like Haloperidol, in the mid-20th century spurred significant research into the synthesis of their precursors. This created a demand for efficient methods to produce intermediates like 4-chloro-4'-fluorobutyrophenone, thereby driving innovation in the synthesis of complex halogenated compounds.
Current Research Landscape and Emerging Trends
The use of fluorinated building blocks remains a dominant strategy in modern drug discovery. nih.gov Research continues to leverage the unique properties of fluorine to design new therapeutic agents. A clear trend is the use of established, reliable intermediates to create novel molecules with different biological targets.
For instance, recent research published in 2024 has utilized the 4-chloro-1-(4-fluorophenyl)butan-1-one scaffold, the ketone analog of this compound, to synthesize new Haloperidol analogues. nih.govunict.it These new compounds were designed to target sigma receptors and have been assessed for potential anticancer activity. nih.govunict.it This work exemplifies a key trend in modern medicinal chemistry: using a proven molecular scaffold (the 4-fluorophenylbutanone structure) from a well-known drug as a starting point to design new compounds for different diseases.
Furthermore, there is a continuous drive towards developing more efficient and sustainable synthetic methods. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste in the production of valuable intermediates like this compound and its derivatives. The stability and reactivity offered by this compound ensure its continued relevance as researchers build increasingly complex and targeted molecular therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorobutyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPGDCZIVOKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202966 | |
| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |
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Molecular Weight |
186.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54540-58-8 | |
| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54540-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |
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| Record name | 1-(4-Chlorobutyl)-4-fluorobenzene | |
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| Record name | 1-(4-chlorobutyl)-4-fluorobenzene | |
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| Record name | 1-(4-CHLOROBUTYL)-4-FLUOROBENZENE | |
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Synthetic Methodologies and Strategies for 1 4 Chlorobutyl 4 Fluorobenzene
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 1-(4-chlorobutyl)-4-fluorobenzene, the primary disconnections involve breaking the C-C bond of the butyl chain and the C-Cl bond.
A key disconnection strategy is to break the bond between the aromatic ring and the butyl chain. This suggests a Friedel-Crafts type reaction, where a four-carbon electrophile is introduced onto the fluorobenzene (B45895) ring. This leads to the identification of fluorobenzene and a suitable four-carbon chain with an electrophilic character as primary precursors.
Another logical disconnection is at the C-Cl bond of the butyl chain. This suggests a nucleophilic substitution reaction where a chlorine atom replaces a leaving group on a precursor molecule, such as a hydroxyl or tosyl group. This points to precursors like 4-(4-fluorophenyl)butan-1-ol (B1343839).
Finally, considering the formation of the alkyl chain itself, one might envision a precursor with a carbonyl group, which can be subsequently reduced. This leads to precursors like 4-chloro-4'-fluorobutyrophenone (B134399).
Classical Synthetic Approaches
Classical synthetic methods remain fundamental in the preparation of this compound, offering reliable and well-understood reaction pathways.
While direct halogenation of the butyl side chain of a suitable precursor is a theoretical possibility, it is often less selective. A more controlled approach involves the conversion of a functional group, such as a hydroxyl group, into a chloride. For instance, the treatment of 4-(4-fluorophenyl)butan-1-ol with a chlorinating agent like thionyl chloride (SOCl2) in the presence of a base like pyridine (B92270) provides a direct route to this compound. chemicalbook.com
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds. masterorganicchemistry.comsoftbeam.net
Friedel-Crafts Acylation followed by Reduction: A common and effective strategy involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). google.comresearchgate.net This reaction forms 4-chloro-4'-fluorobutyrophenone. chemicalbook.com The ketone product is generally less reactive than the starting material, which helps to prevent multiple acylations. googleapis.com The resulting ketone can then be reduced to the desired alkyl chain. A notable reduction method is the Wolff-Kishner or Clemmensen reduction. youtube.com A specific example involves the reduction of 4-chloro-4'-fluorobutyrophenone using triethylsilane and trifluoroacetic acid, which yields this compound in high yield. chemicalbook.com
Direct Friedel-Crafts Alkylation: Direct alkylation of fluorobenzene with a 1,2-dichlorobutane (B1580518) in the presence of a Friedel-Crafts catalyst can also be considered. google.com However, this method is often plagued by issues such as carbocation rearrangements and polyalkylation, making it a less controlled and therefore less favorable approach for the specific synthesis of this compound. masterorganicchemistry.comsoftbeam.net
This approach focuses on introducing the chloro group at the final stage of the synthesis. A key precursor for this method is 4-(4-fluorophenyl)butan-1-ol. The hydroxyl group of this alcohol can be converted into a good leaving group, such as a tosylate, which can then be displaced by a chloride ion from a source like lithium chloride.
Alternatively, and more directly, the alcohol can be treated with a chlorinating agent. A documented procedure involves reacting 4,4-bis(4-fluorophenyl)butan-1-ol (B1334977) with thionyl chloride in toluene (B28343) with a catalytic amount of pyridine to yield the corresponding chlorinated product. chemicalbook.com While this example involves a slightly different substrate, the underlying principle of converting an alcohol to a chloride is directly applicable.
Modern Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, represent a powerful tool for constructing C-C bonds. chemicalbook.com While a direct application to the synthesis of the saturated butyl chain of the target molecule is not typical, a related synthesis of 1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene (B1527206) has been reported. chemicalbook.com This reaction involves the coupling of an appropriate alkyne with an aryl halide. This alkynyl precursor could then potentially be reduced to the desired saturated chlorobutyl chain. The reported Sonogashira coupling uses bis-triphenylphosphine-palladium(II) chloride and copper(I) iodide as catalysts. chemicalbook.com
Data Tables
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Fluorobenzene | C6H5F | 96.10 | Aromatic starting material |
| 4-Chlorobutyryl chloride | C4H6Cl2O | 141.00 | Acylating agent in Friedel-Crafts acylation |
| 4-Chloro-4'-fluorobutyrophenone | C10H10ClFO | 200.64 | Intermediate ketone for reduction |
| 4-(4-Fluorophenyl)butan-1-ol | C10H13FO | 168.21 | Precursor for nucleophilic substitution |
| 1,2-Dichlorobutane | C4H8Cl2 | 127.01 | Alkylating agent in Friedel-Crafts alkylation |
Table 2: Reaction Conditions for the Synthesis of this compound via Reduction
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 4-Chloro-4'-fluorobutyrophenone | triethylsilane; trifluoroacetic acid | 0°C, 2 h | This compound | 89% | chemicalbook.com |
C-X Bond Functionalization Strategies (X = Cl, F)
The synthesis of this compound hinges on the effective formation of two key carbon-halogen bonds: the C-Cl bond at the terminus of the butyl chain and the C-F bond on the aromatic ring.
One prominent synthetic route involves the reductive amination of 4-chloro-4'-fluorobutyrophenone. In a documented procedure, the reaction is carried out using triethylsilane and trifluoroacetic acid. This method, conducted at 0°C for 2 hours, has been reported to yield this compound in 89% yield. chemicalbook.com
The formation of the aryl-fluorine (C-F) bond is a significant area of research in organic chemistry. nih.govnih.gov Transition metals, particularly palladium and silver, have been instrumental in mediating these transformations. nih.govresearchgate.net The challenge often lies in the final reductive elimination step to form the C-F bond. pku.edu.cn Various methods have been explored, including nucleophilic and electrophilic fluorination reactions. researchgate.net For instance, the use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been shown to be effective in the fluorination of unactivated haloarenes. nih.gov Another approach involves the use of tetrabutylammonium (B224687) fluoride (TBAF) as a fluorinating reagent for aryliodonium salts. nih.gov The choice of the fluorinating agent and the reaction conditions, such as the exclusion of moisture, is critical to the success of these reactions. nih.govresearchgate.net
Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis, making the process more economically viable and environmentally friendly. researchgate.net
Key parameters that are typically optimized include:
Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. For C-F bond formation, palladium-based catalysts are often employed. nih.govresearchgate.net The specific ligands attached to the palladium center can be tailored to improve catalytic activity and selectivity. researchgate.net
Reagent Choice: The selection of chlorinating or fluorinating agents impacts both the efficiency and safety of the synthesis. For example, while various fluorinating agents exist, their reactivity and handling requirements differ substantially. nih.gov
Solvent Effects: The solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing reaction rates and yields.
Temperature and Time: As demonstrated in the synthesis from 4-Chloro-4'-fluorobutyrophenone, precise control of temperature (0°C) and reaction time (2 hours) is essential for achieving high yields. chemicalbook.com
The following table summarizes the optimized conditions for a specific synthetic route to this compound:
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting Material | 4-Chloro-4'-fluorobutyrophenone |
| Reagents | Triethylsilane, Trifluoroacetic acid |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Yield | 89% |
Data sourced from Journal of Medicinal Chemistry, 2019, vol. 62, #21, p. 9488 - 9520. chemicalbook.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves developing methods that are atom-economical, use less hazardous substances, and are more energy-efficient. researchgate.net
One approach to greener synthesis is the use of catalyst-free, one-pot, multi-component reactions. rsc.org While not specifically detailed for this compound in the provided results, this methodology, often carried out in environmentally benign solvents like aqueous ethanol (B145695) and sometimes accelerated by ultrasound irradiation, represents a significant advancement in sustainable chemical synthesis. rsc.org Such procedures offer numerous advantages, including shorter reaction times, milder conditions, high yields, and the avoidance of hazardous organic solvents and catalysts. rsc.org
The development of catalytic methods, particularly those using transition metals like palladium for C-F bond formation, aligns with green chemistry principles by enabling reactions to proceed with high efficiency and selectivity, thereby minimizing waste. nih.govresearchgate.net The continuous effort to discover new and more efficient catalytic systems is a key aspect of sustainable pharmaceutical and chemical manufacturing. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorobutyl 4 Fluorobenzene
Reactivity of the Aromatic Ring System
The aromatic ring of 1-(4-chlorobutyl)-4-fluorobenzene is subject to substitution reactions, with the existing substituents dictating the regiochemical outcome and reaction rates. Both electrophilic and nucleophilic aromatic substitutions are considered.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. patsnap.com The rate and regioselectivity of EAS on this compound are governed by the electronic effects of the two substituents: the 4-fluorine and the 1-chlorobutyl groups.
The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene. researchgate.net However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions relative to the fluorine. libretexts.org
The alkyl group (chlorobutyl chain) is generally considered an activating group that donates electron density to the ring via an inductive effect, thereby increasing the rate of EAS. researchgate.net Alkyl groups are also ortho, para-directors. youtube.com
In this compound, the fluorine atom is at position 4 and the chlorobutyl group is at position 1. The directing effects of both groups must be considered. The fluorine atom directs incoming electrophiles to its ortho positions (positions 3 and 5). The chlorobutyl group directs to its ortho positions (positions 2 and 6) and its para position (position 4, which is already substituted). The combined effect of a deactivating ortho, para-director (fluorine) and an activating ortho, para-director (the alkyl chain) will determine the final regiochemical outcome. Generally, activating groups have a stronger influence on the position of substitution. Therefore, substitution is most likely to occur at the positions ortho to the alkyl group (positions 2 and 6), which are also meta to the fluorine atom.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Major Product(s) | Minor Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Chlorobutyl)-2-nitro-4-fluorobenzene | 1-(4-Chlorobutyl)-3-nitro-4-fluorobenzene |
| Halogenation | Br₂, FeBr₃ | 1-(4-Chlorobutyl)-2-bromo-4-fluorobenzene | 1-(4-Chlorobutyl)-3-bromo-4-fluorobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(4-chlorobutyl)-1-fluorobenzene | 3-Acetyl-1-(4-chlorobutyl)-4-fluorobenzene |
This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathways and Their Mechanisms
Nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the fluorine atom could potentially act as a leaving group. For an SNAr reaction to occur at the carbon bearing the fluorine, a strong nucleophile is required, and the reaction is generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govnih.gov
The chlorobutyl group is not a strong electron-withdrawing group, and therefore, the aromatic ring is considered "unactivated" towards SNAr. nih.gov However, under forcing conditions (high temperature, strong nucleophile), substitution of the fluorine atom may be possible. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. nih.gov
The mechanism proceeds via a two-step addition-elimination process. The nucleophile adds to the carbon bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.
Reactivity of the Chlorobutyl Side Chain
The chlorobutyl side chain provides a primary alkyl chloride functionality, which is susceptible to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1 and SN2) at the Alkyl Chloride Moiety
The primary chloride of the chlorobutyl chain can be displaced by a variety of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, with the outcome largely dependent on the reaction conditions. libretexts.org
SN2 Pathway : Being a primary alkyl halide, this compound is expected to favor the SN2 mechanism. youtube.com This pathway involves a one-step, concerted process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration if the carbon were chiral. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 reaction. libretexts.org
SN1 Pathway : The SN1 mechanism is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. youtube.com However, if a carbocation were to form at the benzylic position (the carbon adjacent to the aromatic ring), it would be stabilized by resonance. The chlorine atom in this compound is on a primary carbon that is not benzylic. Therefore, a standard SN1 reaction at the terminal carbon is highly unlikely.
Table 2: Factors Influencing SN1 vs. SN2 Reactions at the Chlorobutyl Chain
| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary halide, SN2 is strongly favored. libretexts.orgyoutube.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles will favor the SN2 pathway. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Polar aprotic solvents will enhance the rate of the SN2 reaction. libretexts.org |
| Leaving Group | Good (e.g., I, Br, Cl) | Good (e.g., I, Br, Cl) | Chloride is a good leaving group for both, but the substrate structure dictates the pathway. |
Elimination Reactions (E1 and E2) for Olefin Formation
In the presence of a strong base, this compound can undergo elimination reactions to form an alkene.
E2 Pathway : The E2 mechanism is a one-step, concerted process that requires a strong base to abstract a proton from the carbon adjacent (beta-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously. iitk.ac.in For this compound, this would lead to the formation of 1-(but-3-en-1-yl)-4-fluorobenzene. The E2 reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and is competitive with the SN2 reaction. msu.edu
E1 Pathway : The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by deprotonation to form the alkene. iitk.ac.in As with the SN1 reaction, the E1 pathway is unlikely for this primary alkyl halide due to the instability of the primary carbocation. libretexts.org
Competition between substitution and elimination is a key consideration. Strong, non-bulky bases/nucleophiles (e.g., NaOH, NaCN) will favor SN2, while strong, bulky bases (e.g., t-BuOK) will favor E2. masterorganicchemistry.com
Radical Reactions Involving the Alkyl Chain
The alkyl chain can participate in radical reactions, particularly at the benzylic position, which is the carbon atom directly attached to the aromatic ring. This position is activated towards radical formation because the resulting benzylic radical is stabilized by resonance with the benzene ring. youtube.com
While the chlorine atom is at the end of the butyl chain, radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator, would be expected to occur selectively at the benzylic position (C1 of the butyl chain) to form 1-(1-bromo-4-chlorobutyl)-4-fluorobenzene. youtube.comyoutube.com The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com
Another potential radical reaction is the formation of a Grignard reagent by reacting this compound with magnesium metal. masterorganicchemistry.comwikipedia.org This reaction involves the insertion of magnesium into the carbon-chlorine bond, forming an organomagnesium halide. It is important to note that the C-F bond is generally unreactive towards magnesium under standard Grignard formation conditions. nih.gov The resulting Grignard reagent would be a powerful nucleophile and base.
Synergistic and Antagonistic Effects of Fluorine and Chlorine Substituents on Molecular Reactivity
The presence of both fluorine and chlorine substituents on the this compound molecule creates a nuanced electronic environment that influences its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. These halogens exhibit both inductive and resonance effects, which can act in opposition to each other.
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond network. This effect deactivates the ring towards electrophilic attack, making it less nucleophilic than benzene itself. Fluorine, being more electronegative than chlorine, has a stronger deactivating inductive effect.
Resonance Effect (+R): Conversely, both halogens possess lone pairs of electrons that can be delocalized into the benzene ring's pi system through resonance. This effect increases the electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of the carbon atoms in the benzene ring compared to the 3p orbitals of chlorine. This results in a more significant resonance effect for fluorine.
The chlorine atom at the terminus of the butyl chain primarily acts as a leaving group in nucleophilic substitution reactions and is the key to intramolecular cyclization reactions, such as the Friedel-Crafts alkylation that forms tetralin derivatives. Its electronic influence on the aromatic ring is minimal due to the insulating effect of the four-carbon chain.
A hypothetical comparison of the relative rates of nitration for related compounds illustrates these effects:
| Compound | Relative Rate of Nitration (Benzene = 1) |
| Benzene | 1 |
| Toluene (B28343) | 25 |
| Fluorobenzene (B45895) | 0.15 |
| Chlorobenzene | 0.033 |
| This compound | Estimated ~0.1 |
Reaction Kinetics and Thermodynamic Considerations in this compound Transformations
A significant transformation of this compound is its intramolecular cyclization to form 6-fluoro-1,2,3,4-tetrahydronaphthalene (B1593897) (6-fluorotetralin). This reaction is a classic example of an intramolecular Friedel-Crafts alkylation.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the butyl chain, facilitating the formation of a carbocation or a carbocation-like species. This electrophilic center is then attacked by the electron-rich aromatic ring.
Reaction Kinetics: The rate of this intramolecular cyclization is influenced by several factors:
Concentration of the Lewis acid catalyst: A higher catalyst concentration generally leads to a faster reaction rate.
Temperature: The reaction rate increases with temperature, as per the Arrhenius equation.
Solvent: The choice of solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate.
The kinetics of such intramolecular reactions often follow first-order behavior with respect to the substrate, especially when the catalyst is in excess. The fluorine substituent on the aromatic ring, due to its electron-withdrawing inductive effect, will decrease the rate of the intramolecular electrophilic attack compared to an unsubstituted phenylbutyl chloride.
Thermodynamic Considerations: The cyclization of this compound to 6-fluorotetralin is generally a thermodynamically favorable process, driven by the formation of a stable six-membered ring and the regeneration of the aromatic system. The reaction is typically exothermic.
The thermodynamic parameters for such a reaction can be estimated. The change in Gibbs free energy (ΔG) for the reaction will be negative, indicating a spontaneous process under appropriate conditions.
| Parameter | Estimated Value for Intramolecular Cyclization |
| Enthalpy of Reaction (ΔH) | -15 to -25 kcal/mol |
| Entropy of Reaction (ΔS) | Slightly negative (due to loss of conformational freedom) |
| Gibbs Free Energy (ΔG) at 298 K | Negative |
This table provides estimated thermodynamic data based on similar intramolecular Friedel-Crafts alkylations. Specific experimental values for this compound are not publicly available.
Under certain conditions, kinetic and thermodynamic products may differ. For instance, in Friedel-Crafts alkylations, rearrangements of the carbocation intermediate can lead to different products. However, in the case of the primary carbocation that would be formed from the chlorobutyl chain, a hydride shift to form a more stable secondary carbocation is possible, which could lead to the formation of a five-membered ring (a substituted indane derivative). The formation of the six-membered tetralin ring is generally favored due to its greater thermodynamic stability. Reaction conditions, such as temperature, can be adjusted to favor the thermodynamic product. Lower temperatures often favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product.
Stereochemical Aspects of Reactions Involving this compound and its Derivatives
The stereochemistry of reactions involving this compound becomes particularly relevant when chiral centers are introduced into the molecule or when it interacts with chiral reagents or catalysts.
This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, its derivatives can be chiral. For example, if a substituent is introduced at one of the methylene (B1212753) groups of the butyl chain, a stereocenter can be created.
Consider the intramolecular cyclization reaction. If the starting material is a chiral derivative of this compound, the stereochemistry of the product will depend on the reaction mechanism. For instance, if a chiral center exists in the butyl chain, its configuration can influence the stereochemical outcome of the cyclization.
Furthermore, if the cyclization is carried out using a chiral catalyst, it is possible to achieve an enantioselective synthesis of a chiral tetralin derivative. Chiral Lewis acids or Brønsted acids can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the reaction.
| Chiral Catalyst | Hypothetical Enantiomeric Excess (ee) of 6-Fluorotetralin |
| Achiral Lewis Acid (e.g., AlCl₃) | 0% (racemic mixture) |
| Chiral Boron-based Lewis Acid | 85-95% |
| Chiral Phosphoric Acid | 70-90% |
This table presents hypothetical data to illustrate the concept of stereoselective catalysis. The actual enantiomeric excess would depend on the specific chiral catalyst and reaction conditions.
The stereochemical outcome of reactions at the aromatic ring can also be considered. While the initial electrophilic attack is not stereoselective in the absence of a chiral influence, subsequent transformations of the resulting product could be.
Spectroscopic Characterization and Structural Elucidation of 1 4 Chlorobutyl 4 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-(4-chlorobutyl)-4-fluorobenzene. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a comprehensive picture of the molecule's structure can be assembled.
High-Resolution ¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Constants
The ¹H NMR spectrum provides crucial information about the different types of protons and their neighboring environments. In this compound, the aromatic protons on the fluorophenyl group typically appear as complex multiplets in the downfield region of the spectrum due to coupling with each other and with the fluorine atom. The protons of the butyl chain will exhibit distinct signals, with their chemical shifts influenced by the adjacent chloro and phenyl groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic (2H) | ~7.10 | dd | J = 8.5, 5.5 |
| Aromatic (2H) | ~6.95 | t | J = 8.7 |
| -CH₂-Cl | ~3.55 | t | J = 6.5 |
| Ar-CH₂- | ~2.60 | t | J = 7.5 |
| -CH₂-CH₂-Cl | ~1.80 | m |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
¹³C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atoms of the aromatic ring will have chemical shifts in the typical aromatic region (around 115-140 ppm), with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The aliphatic carbons of the butyl chain will appear at higher field (lower ppm values).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-F | ~161 (d, ¹JCF ≈ 243 Hz) |
| C-ipso | ~138 (d, ⁴JCF ≈ 3 Hz) |
| C-ortho | ~130 (d, ³JCF ≈ 8 Hz) |
| C-meta | ~115 (d, ²JCF ≈ 21 Hz) |
| -CH₂-Cl | ~45 |
| Ar-CH₂- | ~35 |
| -CH₂-CH₂-Cl | ~32 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is highly specific for observing the fluorine atom. azom.com For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. It is typically referenced against a standard like CFCl₃. colorado.eduucsb.edu The signal will likely be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. azom.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain and between neighboring protons on the aromatic ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton. researchgate.netemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for connecting the butyl chain to the fluorophenyl ring by observing correlations between the benzylic protons (Ar-CH₂) and the aromatic carbons, and between the aromatic protons and the benzylic carbon. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net In this case, it could be used to confirm the through-space relationship between the benzylic protons and the ortho protons of the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nist.gov
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns and Molecular Ion Analysis
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
For this compound (C₁₀H₁₂ClF), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass. epa.govchemicalbook.comnih.gov Due to the presence of chlorine, there will be a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzyl-type cation.
Loss of a chlorine atom: Fragmentation resulting in the loss of a chlorine radical.
McLafferty rearrangement: If applicable, this could involve the transfer of a gamma-hydrogen to the aromatic ring followed by cleavage.
Cleavage of the butyl chain: Fragmentation at various points along the alkyl chain.
Table 3: Predicted Key Fragmentation Ions in the EI-MS of this compound
| m/z | Possible Fragment |
|---|---|
| 186/188 | [C₁₀H₁₂ClF]⁺ (Molecular ion) |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 96 | [C₆H₄F]⁺ |
Note: The presence and relative abundance of these fragments would need to be confirmed by experimental data.
Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Electrospray Ionization-Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for determining the molecular weight and elemental composition of a compound. For this compound, these techniques provide crucial information for its identification.
In ESI-MS, the molecule is typically protonated or adducted with a small cation (e.g., Na⁺) to form a charged species that can be detected by the mass spectrometer. Given the structure of this compound, the molecular ion peak [M+H]⁺ would be expected, though fragmentation can also occur.
High-Resolution Mass Spectrometry is particularly valuable as it measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact mass of the molecule and its fragments, which in turn enables the calculation of its elemental formula. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M and M+2 peak pattern in the mass spectrum, aiding in the confirmation of a chlorine-containing compound.
The monoisotopic mass of this compound (C₁₀H₁₂ClF) is calculated to be 186.061156 g/mol . researchgate.net An HRMS measurement would aim to experimentally verify this value with a high degree of accuracy (typically within a few parts per million), thereby confirming the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [C₁₀H₁₂³⁵ClF]⁺ | 186.061156 |
| [C₁₀H₁₂³⁷ClF]⁺ | 188.058206 |
| [C₁₀H₁₂³⁵ClF+H]⁺ | 187.068981 |
| [C₁₀H₁₂³⁷ClF+H]⁺ | 189.066031 |
| [C₁₀H₁₂³⁵ClF+Na]⁺ | 209.043099 |
| [C₁₀H₁₂³⁷ClF+Na]⁺ | 211.040149 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of the molecule's chemical bonds.
Vibrational Analysis of Characteristic Functional Groups and Molecular Fingerprints
The vibrational spectrum of this compound can be interpreted by considering the characteristic vibrations of its constituent parts: the p-disubstituted benzene (B151609) ring, the C-F bond, the C-Cl bond, and the alkyl (butyl) chain.
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹. benthamdirect.com
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ region. benthamdirect.com
C-F Vibrations: The C-F stretching vibration is a strong absorption in the IR spectrum and is typically found in the range of 1250-1000 cm⁻¹. For a related compound, 1-(chloromethyl)-4-fluorobenzene, a strong C-F stretching vibration was observed at 1299 cm⁻¹ in the FTIR spectrum. rsc.org
Alkyl C-H Vibrations: The aliphatic C-H stretching vibrations of the butyl chain will be present in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ groups are expected around 1465 cm⁻¹.
C-Cl Vibrations: The C-Cl stretching vibration is found in the 800-600 cm⁻¹ region. The exact position can be influenced by the conformation of the butyl chain.
p-Disubstitution Pattern: The out-of-plane C-H bending vibrations of the benzene ring are characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ region.
The combination of these bands provides a unique "molecular fingerprint" for this compound, allowing for its identification.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Alkyl CH₂ | Bending (Scissoring) | ~1465 |
| C-F | Stretching | 1250 - 1000 |
| Aromatic C-H | Out-of-plane Bending (p-sub) | 850 - 800 |
| C-Cl | Stretching | 800 - 600 |
X-ray Crystallography for Crystalline Derivatives or Co-crystals (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, which is likely a liquid or low-melting solid at room temperature, this technique would be applicable to a suitable crystalline derivative or a co-crystal.
If a crystalline derivative were to be prepared, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information about the molecule. This would unambiguously confirm the connectivity of the atoms and the substitution pattern on the benzene ring. It would also reveal the conformation of the chlorobutyl chain in the solid state and the nature of any intermolecular interactions, such as halogen bonding or π-stacking, in the crystal lattice. As of now, no publicly available crystal structure data for this compound or its derivatives have been found.
Purity Assessment and Quantitative Analysis Methodologies via Spectroscopic Techniques
Spectroscopic methods are not only crucial for structural elucidation but also for assessing the purity of a sample and for quantitative analysis.
Purity Assessment: The purity of a this compound sample can be assessed by examining its spectroscopic data for the presence of impurities.
¹H and ¹³C NMR Spectroscopy: While not detailed in this article, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for purity assessment. Impurities would be detectable as extra peaks in the spectrum. The integration of the signals in ¹H NMR can be used to quantify the amount of impurities relative to the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is excellent for separating volatile impurities from the main compound and identifying them based on their mass spectra. The purity can be estimated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Infrared Spectroscopy: The presence of unexpected bands in the IR spectrum can indicate the presence of impurities with different functional groups. For example, a broad band in the 3500-3200 cm⁻¹ region could suggest the presence of an alcohol or water impurity.
Quantitative Analysis: For quantitative analysis, a calibration curve is typically constructed using standards of known concentration.
UV-Vis Spectroscopy: The aromatic ring in this compound will absorb ultraviolet (UV) light. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound. This allows for the quantification of the compound in a solution.
Infrared Spectroscopy: The intensity of a characteristic and well-resolved absorption band in the IR spectrum can also be used for quantitative analysis, provided a suitable calibration is performed.
Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID): GC is a powerful quantitative tool. By injecting a known amount of the sample and comparing its peak area to a calibration curve, the concentration of this compound can be accurately determined.
Computational Chemistry and Theoretical Modeling of 1 4 Chlorobutyl 4 Fluorobenzene
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecule, yielding valuable information about its geometry, energy, and electronic structure. For a molecule like 1-(4-chlorobutyl)-4-fluorobenzene, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed to balance computational cost and accuracy.
Geometry Optimization and Conformational Analysis of the Molecule
The presence of a flexible butyl chain in this compound gives rise to multiple possible conformations. Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
Due to the free rotation around the C-C single bonds of the butyl group, several conformers can exist. Theoretical calculations can identify the most stable conformer by comparing their relative energies. The dihedral angles between the phenyl ring and the butyl chain, as well as the orientation of the chlorobutyl group, are critical parameters in this analysis. It is anticipated that the most stable conformer will exhibit a staggered arrangement along the butyl chain to minimize steric hindrance.
Table 1: Hypothetical Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.36 | - | - |
| C-Cl | 1.80 | - | - |
| C-C (aromatic) | 1.39 | 120.0 | - |
| C-C (butyl) | 1.54 | 109.5 | 180 (anti) / 60 (gauche) |
| C-H (aromatic) | 1.08 | 120.0 | - |
| C-H (butyl) | 1.09 | 109.5 | - |
| C-C-C (butyl) | - | 112.0 | - |
| C-C-Cl | - | 110.0 | - |
Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from a DFT calculation. The actual values would depend on the specific level of theory and basis set used.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorobenzene (B45895) ring, which acts as the electron donor. Conversely, the LUMO is also likely to be centered on the aromatic ring, indicating that intramolecular charge transfer can occur upon electronic excitation.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show regions of negative potential (red) around the electronegative fluorine and chlorine atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These energy values are hypothetical and serve as an example of what might be obtained from a DFT calculation.
Charge Distribution and Bond Polarity Analysis of the C-F and C-Cl Bonds
The polarity of a chemical bond is determined by the difference in electronegativity between the two bonded atoms. Both the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in this compound are polar due to the high electronegativity of fluorine and chlorine compared to carbon.
Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant partial negative charge on the fluorine atom and a partial positive charge on the adjacent carbon atom. While chlorine is also highly electronegative, the C-Cl bond is generally less polar than the C-F bond. Computational methods like Mulliken population analysis can quantify the partial charges on each atom, providing a detailed picture of the charge distribution throughout the molecule.
Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models
Computational chemistry is an invaluable tool for predicting and interpreting various types of molecular spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the carbon atom directly bonded to the fluorine atom would exhibit a large downfield shift in the ¹³C NMR spectrum. Similarly, the protons on the aromatic ring would show distinct signals depending on their proximity to the electron-withdrawing fluorine atom and the chlorobutyl substituent. Comparing the computed spectra with experimental data can help in the structural elucidation and assignment of the observed resonances.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C-F | 162.0 | 161.5 |
| C (ipso) | 138.0 | 137.8 |
| C (ortho) | 129.0 | 128.7 |
| C (meta) | 115.0 | 115.2 |
| CH₂ (alpha) | 35.0 | 34.8 |
| CH₂ (beta) | 30.0 | 29.7 |
| CH₂ (gamma) | 28.0 | 27.8 |
| CH₂-Cl | 45.0 | 44.5 |
Note: This table presents a hypothetical comparison to illustrate the expected agreement between predicted and experimental NMR data.
Computational IR and Raman Spectra Simulation and Vibrational Mode Assignment
Vibrational spectroscopy, including IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities.
The calculated vibrational frequencies for this compound would reveal characteristic stretching and bending modes. For example, the C-F stretching vibration is typically observed as a strong band in the IR spectrum. The C-Cl stretching vibration would also be present, albeit at a lower frequency. The aromatic C-H and C=C stretching vibrations, as well as the various bending and torsional modes of the butyl chain, would also be identified. The potential energy distribution (PED) analysis helps in the precise assignment of each calculated vibrational mode to a specific type of molecular motion.
Table 4: Hypothetical Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong | ν(C-H) |
| Aliphatic C-H Stretch | 2960-2850 | Strong | Strong | ν(C-H) |
| Aromatic C=C Stretch | 1600-1450 | Strong | Strong | ν(C=C) |
| C-F Stretch | 1250-1200 | Very Strong | Medium | ν(C-F) |
| C-Cl Stretch | 750-650 | Strong | Strong | ν(C-Cl) |
Note: The frequencies and intensities are illustrative and represent typical values expected from a DFT calculation.
Reaction Mechanism Elucidation and Energy Profile Calculations through Computational Studies
The synthesis and subsequent reactions of this compound involve several elementary steps that can be elucidated using computational methods. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and determining activation energies.
A plausible synthetic route to this compound is the Friedel-Crafts alkylation of fluorobenzene with 1,4-dichlorobutane. libretexts.orgorganic-chemistry.org Alternatively, its reactivity, particularly at the chlorobutyl chain, can be explored through nucleophilic substitution reactions (SN2). sciforum.netmdpi.comresearchgate.net
The transition state (TS) is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. ims.ac.jp Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.orglibretexts.org
For a reaction like the Friedel-Crafts alkylation, a key step is the formation of a carbocation or a carbocation-like complex from the alkyl halide, facilitated by a Lewis acid catalyst. libretexts.orgchemistrysteps.com For an SN2 reaction, the transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. sciforum.netmdpi.com
Computational software like Gaussian or ORCA can be used to locate and optimize the geometry of these transition states. researchgate.netlibretexts.org The characterization involves analyzing the geometric parameters (bond lengths and angles) of the proposed TS structure and confirming the single imaginary frequency through a frequency calculation.
Table 1: Hypothetical Transition State Geometries for Reactions Involving Analogous Compounds
| Reaction Type | Analogous Reactants | Key Geometric Feature in TS | Method |
| Friedel-Crafts Alkylation | Benzene (B151609) + Chloroethane + AlCl₃ | Elongated C-Cl bond, incipient C-C bond with benzene ring | DFT (B3LYP/6-31G) |
| SN2 Reaction | CH₃Cl + Br⁻ | Planar CH₃ group, partially formed C-Br and partially broken C-Cl bonds | DFT (B3LYP/6-31+G) |
This table is illustrative, based on principles from computational studies of similar reactions, and does not represent actual calculated data for this compound.
Once the energies of the reactants, transition states, and products are calculated, the activation energy (Ea) for each step can be determined. Ea is the energy difference between the transition state and the reactants. acs.org A lower activation energy implies a faster reaction rate. By connecting these stationary points, a reaction energy profile can be constructed, providing a visual representation of the entire reaction pathway. conicet.gov.ar
For instance, in the SN2 reaction of a chloroalkane with a nucleophile, computational studies on analogous systems have shown that the activation barrier is influenced by factors like the nature of the nucleophile and solvent effects. sciforum.netmdpi.com DFT calculations can quantify these effects, providing insights into optimal reaction conditions. Similarly, for Friedel-Crafts reactions, computational models can predict whether the reaction proceeds via a discrete carbocation or a more concerted mechanism and can explain regioselectivity. researchgate.net
Table 2: Representative Calculated Activation Energies for Analogous Reaction Types
| Reaction Type | Analogous System | Computational Method | Calculated Activation Energy (kJ/mol) |
| SN2 | CH₃Cl + F⁻ (gas phase) | DFT (B3LYP/6-31+G) | 45.2 |
| SN2 | CH₃Cl + Br⁻ (gas phase) | DFT (B3LYP/6-31+G) | 60.8 |
| Friedel-Crafts Acylation | Benzene + Acetyl Chloride (AlCl₃ cat.) | DFT (oB97X-D) | 79.5 (rate-determining step) |
Data is representative of values found in literature for analogous systems and serves to illustrate the type of information generated by these computational methods. sciforum.netresearchgate.net
Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intermolecular Interactions
This compound is a flexible molecule due to the rotational freedom of the butyl chain. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational preferences and interactions with their environment. acs.orgnih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. koreascience.kr This allows for the exploration of the molecule's conformational landscape—the collection of all possible spatial arrangements of its atoms. The simulations can reveal the most stable conformers (low-energy states) and the energy barriers between them. nih.gov The analysis of dihedral angles within the butyl chain over the course of a simulation is a common way to characterize these conformations. acs.orgtandfonline.com
Furthermore, MD simulations can shed light on the intermolecular interactions between this compound molecules or with a solvent. The fluorobenzene moiety can participate in various non-covalent interactions, including π-π stacking and halogen bonding. The fluorine atom, being highly electronegative, influences the electrostatic potential of the aromatic ring, which can affect its interactions with other molecules. researchgate.netnih.govnih.gov Simulations can quantify these interactions and predict how the molecules might arrange themselves in a condensed phase.
Table 3: Illustrative Dihedral Angles for Key Conformers of an Alkylbenzene Chain
| Dihedral Angle | Conformation Name | Typical Angle (degrees) | Relative Energy (kJ/mol) |
| C(ar)-C(α)-C(β)-C(γ) | Anti (trans) | ~180 | 0 (Reference) |
| C(ar)-C(α)-C(β)-C(γ) | Gauche | ~60 | ~3.8 |
| C(α)-C(β)-C(γ)-C(δ) | Anti (trans) | ~180 | 0 (Reference) |
| C(α)-C(β)-C(γ)-C(δ) | Gauche | ~60 | ~3.8 |
This table is a generalized representation for a butyl chain attached to a phenyl ring, based on fundamental principles of conformational analysis. Specific values for this compound would require a dedicated MD study.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Analogues (Focus on structural features)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built on the principle that the structure of a molecule dictates its activity or properties.
For analogues of this compound, a QSAR/QSPR study would involve calculating a set of numerical descriptors that encode various aspects of their molecular structure. nih.gov These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial atomic charges).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
The effect of halogen substitution is a key structural feature that can be captured by these descriptors. nih.govnih.govmdpi.com For example, substituting hydrogen with fluorine on the benzene ring alters its electronic properties, which can be quantified and used in a QSAR/QSPR model. researchgate.net Similarly, changing the length or branching of the alkyl chain would affect topological and geometrical descriptors. scope-journal.com
Once a set of descriptors is calculated for a series of analogous compounds with known activities or properties, a mathematical model (often using multiple linear regression or machine learning algorithms) is developed to find the best correlation. researchgate.net A statistically robust model can then be used to predict the activity or property of new, untested compounds based solely on their calculated structural descriptors.
Table 4: Examples of Structural Descriptors for QSAR/QSPR Modeling of Haloaromatic Analogues
| Descriptor Class | Specific Descriptor Example | Structural Feature Represented |
| Electronic | Dipole Moment | Overall polarity of the molecule |
| Electronic | Hammett Constant (σ) | Electronic effect of the fluorine substituent on the ring |
| Topological | Molecular Connectivity Index (χ) | Size, branching, and cyclicity of the molecule |
| Geometrical | Molecular Surface Area | Overall size and shape of the molecule |
| Quantum-Chemical | HOMO Energy | Electron-donating ability |
| Quantum-Chemical | Electrostatic Potential on Halogen | Propensity for halogen bonding |
This table lists descriptors commonly used in QSAR/QSPR studies of halogenated and aromatic compounds and is for illustrative purposes.
Applications of 1 4 Chlorobutyl 4 Fluorobenzene As a Key Synthetic Intermediate
Precursor in Complex Pharmaceutical Synthesis
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. sigmaaldrich.combiesterfeld.no As a fluorinated building block, 1-(4-Chlorobutyl)-4-fluorobenzene serves as a crucial starting material in the synthesis of various pharmaceutical compounds.
Synthesis of Fluorinated Drug Candidates and Active Pharmaceutical Ingredients (APIs)
While direct examples of blockbuster drugs synthesized from this compound are not extensively documented in publicly available literature, the utility of its structural motif is well-established. A notable example is its close relative, 1,1'-bis(4-fluorophenyl)butyl chloride, which is a key intermediate in the synthesis of the antipsychotic drug Fluspirilene. chemicalbook.commdpi.comcaymanchem.com Fluspirilene is a long-acting injectable neuroleptic used in the management of chronic schizophrenia. echemi.com The synthesis involves the alkylation of a spirocyclic amine with the 4,4-bis(4-fluorophenyl)butyl halide, highlighting the importance of this fluorinated butylphenyl structure in accessing complex central nervous system agents. mdpi.com
The 4-fluorophenyl group is a common feature in many modern pharmaceuticals, and the chlorobutyl chain provides a reactive handle for attaching this moiety to a larger molecular scaffold. This makes this compound a valuable precursor for generating libraries of fluorinated drug candidates for screening and lead optimization in drug discovery programs.
Role as an Alkylating Agent in Medicinal Chemistry (e.g., N-alkylation reactions)
The presence of a primary alkyl chloride makes this compound an effective alkylating agent. In medicinal chemistry, N-alkylation of amines is a fundamental reaction for building molecular complexity and is widely used in the synthesis of pharmaceuticals. researchgate.netnih.govnih.gov The nitrogen atom in many bioactive heterocyclic scaffolds is a common site for modification to modulate pharmacological activity. researchgate.net
The reaction typically involves the deprotonation of an amine to form a more nucleophilic anion, which then displaces the chloride from the butyl chain of this compound in an SN2 reaction. youtube.com This process allows for the covalent attachment of the 4-fluorophenylbutyl group to a nitrogen-containing core, a strategy employed to enhance the lipophilicity and potentially the target-binding interactions of the resulting molecule. While specific, high-profile examples of this reaction with this compound are not frequently highlighted in major publications, the principle is a cornerstone of synthetic medicinal chemistry.
Building Block for Agrochemicals and Crop Protection Agents
The introduction of fluorine into pesticides and herbicides has been a major trend in the agrochemical industry, leading to products with improved efficacy, selectivity, and environmental profiles. biesterfeld.nonih.govalfa-chemistry.comossila.com Fluorinated compounds constitute a significant portion of newly developed agrochemicals. nih.gov The 4-fluorophenyl moiety, in particular, is present in a number of successful crop protection agents.
Given its structure, this compound is a potential intermediate for the synthesis of novel agrochemicals. The 4-fluorophenyl group can confer desirable biological activity, while the chlorobutyl chain allows for its incorporation into a larger, more complex molecule designed to interact with a specific biological target in a pest or weed. wikipedia.org However, specific examples of commercial agrochemicals derived from this compound are not readily found in the public domain, suggesting its role may be more in the exploratory phases of agrochemical research.
Intermediate in Materials Science and Polymer Chemistry
Synthesis of Fluorinated Polymers and Advanced Functional Materials
Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com These properties arise from the strength and polarity of the carbon-fluorine bond. researchgate.net The synthesis of fluorinated polymers can be achieved through the polymerization of fluorine-containing monomers.
This compound can be envisioned as a precursor to such monomers. For example, the chlorobutyl group could be chemically modified to introduce a polymerizable functional group, such as a vinyl or an acrylic moiety. Subsequent polymerization would lead to a polymer with pendant 4-fluorophenyl groups, which could impart desirable properties to the bulk material. While specific examples of polymers derived from this compound are not detailed in the literature, the general strategy of incorporating fluorinated aromatic groups into polymer backbones is a recognized approach for creating advanced materials with tailored properties. researchgate.netgoogle.com
Derivatization for Probe Molecules and Chemical Tools in Biological and Chemical Research
Chemical probes are essential tools for studying biological processes. nih.gov These molecules are designed to interact with specific biological targets and often carry a reporter group, such as a fluorescent dye, to allow for their detection and visualization. frontiersin.orgnih.gov The synthesis of chemical probes typically involves the functionalization of a core scaffold that provides the desired biological activity or binding specificity.
This compound, with its reactive chloro group, is a candidate for derivatization into a chemical probe. The chloro atom can be displaced by a variety of nucleophiles, allowing for the attachment of linkers, affinity tags (like biotin), or fluorophores. google.com For instance, a fluorescent dye containing a nucleophilic group could be reacted with this compound to create a fluorescent probe bearing the 4-fluorophenylbutyl moiety. Such a probe could then be used to study the biological targets of molecules containing this particular chemical scaffold. Although the literature does not currently describe specific probes derived from this compound, its chemical nature makes it a suitable starting point for such synthetic endeavors.
Development of Novel Synthetic Routes Capitalizing on the Compound's Unique Bifunctional Character
The true synthetic potential of this compound is realized in multi-step reaction sequences where both the chloroalkyl chain and the fluorinated phenyl ring are strategically functionalized. This bifunctionality allows for the independent or sequential manipulation of two key reactive sites, providing a powerful tool for the assembly of complex target molecules, particularly in the field of medicinal chemistry.
The primary alkyl chloride of the butyl chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For instance, it can readily react with amines, phenols, and other nucleophiles to form new carbon-heteroatom bonds. This reactivity is a cornerstone of its use in building the core structures of many pharmacologically active agents.
Simultaneously, the 4-fluorophenyl group offers several avenues for synthetic elaboration. The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is generally a less common transformation for fluorine compared to other halogens. More frequently, the aromatic ring participates in electrophilic aromatic substitution reactions, or the carbon-fluorine bond can be targeted in modern cross-coupling methodologies.
A prime example of a synthetic route that leverages this bifunctionality is the preparation of certain neuroleptic agents. In these syntheses, the chlorobutyl chain is often first utilized to alkylate a piperidine (B6355638) or a similar nitrogen-containing heterocycle. Following this initial step, the fluorophenyl moiety can be further modified, or it can play a crucial role in the molecule's interaction with its biological target.
One notable and well-documented application of this compound is in the synthesis of haloperidol (B65202) analogues, which are studied for their kinetic profiles at the human dopamine (B1211576) D2 receptor. nih.gov In these synthetic campaigns, the initial step typically involves the reaction of this compound with a suitable piperidine derivative. This nucleophilic substitution reaction at the chlorobutyl chain serves to connect the two key fragments of the final molecule.
For instance, the synthesis of a key intermediate often starts with the reductive amination of a ketone precursor to yield the desired piperidine, which is then alkylated with this compound. The resulting tertiary amine, which now incorporates the 4-fluorophenylbutyl moiety, can then undergo further transformations.
A common synthetic approach to this compound itself involves the reduction of 4-chloro-4'-fluorobutyrophenone (B134399). A particularly efficient method utilizes triethylsilane and trifluoroacetic acid at 0°C, affording the desired product in high yield.
| Precursor | Reagents | Conditions | Product | Yield |
| 4-Chloro-4'-fluorobutyrophenone | Triethylsilane, Trifluoroacetic acid | 0°C, 2 hours | This compound | 89% |
| This interactive table summarizes a key synthetic route to the title compound. |
Q & A
Q. What are the critical safety protocols for handling 1-(4-Chlorobutyl)-4-fluorobenzene in laboratory settings?
Researchers must prioritize engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including respiratory protection (vapor respirators), chemical-resistant gloves, safety goggles, and full-body protective clothing. Safety showers and eyewash stations should be accessible. Storage requires inert conditions, away from oxidizing agents, and regular SDS updates for long-term storage compliance .
Q. What synthetic methodologies are used to prepare this compound, and what are their mechanistic underpinnings?
A common route involves Clemmensen reduction of 4-chloro-1-(4-fluorophenyl)butan-1-one (CAS 347-93-3) using amalgamated zinc in acidic aqueous toluene under reflux. This reaction deoxygenates the ketone to yield the alkylating agent. Key parameters include reflux duration (5+ hours), distillation for purification, and monitoring pH to prevent side reactions like over-reduction or hydrolysis .
Q. Which analytical techniques are essential for characterizing this compound?
Gas chromatography-mass spectrometry (GC-MS) confirms purity and identifies volatile byproducts. Nuclear magnetic resonance (NMR) (¹H/¹³C) validates structural integrity, with characteristic peaks for the chlorobutyl chain (δ 1.6–1.8 ppm for CH₂ groups) and fluorobenzene ring (δ 7.0–7.3 ppm for aromatic protons). Fourier-transform infrared spectroscopy (FTIR) detects functional groups (e.g., C-F stretch at 1220 cm⁻¹). Cross-referencing with NIST spectral libraries enhances reliability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for higher yield and scalability?
Reaction optimization includes:
- Catalyst tuning : Adjusting zinc amalgam particle size to increase surface area.
- Solvent selection : Testing polar aprotic solvents (e.g., DMF) to enhance solubility.
- Temperature control : Gradual heating to avoid exothermic side reactions. Purification : Fractional distillation under reduced pressure minimizes thermal degradation. For scale-up, continuous flow reactors improve heat dissipation and reaction consistency .
Q. What role does this compound play in synthesizing α7 nicotinic acetylcholine receptor (nAChR) modulators?
The compound serves as a key alkylating intermediate in synthesizing analogs like SYA 013, a haloperidol derivative. Its chlorobutyl chain facilitates nucleophilic substitution reactions with heterocyclic amines (e.g., piperazine), enabling structural diversification for SAR studies. Radiolabeled derivatives are used in binding assays to map modulator interaction sites on α7 nAChR .
Q. How can contradictions in reported stability or reactivity data for this compound be resolved?
Methodological cross-validation is critical:
- Compare solvent systems (e.g., aqueous vs. anhydrous conditions) affecting hydrolysis rates.
- Replicate studies under standardized conditions (temperature, humidity).
- Use accelerated stability testing (e.g., 40°C/75% RH) to identify degradation pathways. Contradictions often arise from impurities (e.g., residual ketone precursors) or analytical method variability (HPLC vs. GC retention times) .
Q. What strategies mitigate challenges in using this compound for asymmetric synthesis?
Chiral auxiliary incorporation or enzymatic resolution can address racemization issues. For example, coupling the compound with enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) followed by kinetic resolution using lipases improves stereochemical control. Monitoring optical rotation or chiral HPLC ensures enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
